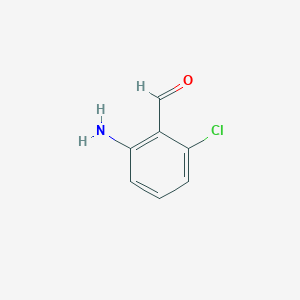

2-Amino-6-chlorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEANOJBDLVBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625477 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-90-5 | |

| Record name | 2-Amino-6-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-6-chlorobenzaldehyde synthesis from (2-amino-6-chlorophenyl)-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-Amino-6-chlorobenzaldehyde from its precursor, (2-amino-6-chlorophenyl)-methanol. The synthesis involves the selective oxidation of the primary alcohol to an aldehyde, a crucial transformation in the preparation of various pharmaceutical intermediates and heterocyclic compounds. This document outlines a detailed experimental protocol, presents key reaction parameters in a structured format, and includes graphical representations of the chemical pathway and experimental workflow.

Core Synthesis Pathway: Oxidation of (2-amino-6-chlorophenyl)-methanol

The primary method for the synthesis of this compound from (2-amino-6-chlorophenyl)-methanol is through oxidation. A highly effective and commonly used oxidizing agent for this transformation is activated manganese (IV) dioxide (MnO₂). This reagent is particularly advantageous due to its selectivity for oxidizing allylic and benzylic alcohols, while typically not affecting other functional groups such as amines present in the starting material. The reaction is generally carried out in an inert solvent, such as diethyl ether or chloroform, at room temperature.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a general procedure for the oxidation of similar aminophenyl-methanols which has been shown to produce high yields.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| (2-amino-6-chlorophenyl)-methanol | 1 | Molar Equivalent | Starting material. |

| Manganese (IV) Dioxide (activated) | 4 | Molar Equivalents | Oxidizing agent. |

| Solvent | |||

| Dry Diethyl Ether | 50 (total) | mL | Per 12 mmol of starting material. |

| Reaction Conditions | |||

| Temperature | Room Temperature | °C | |

| Reaction Time | Overnight | hours | |

| Product | |||

| This compound | ~99% (expected) | % Yield | Based on analogous reactions.[1] |

Experimental Protocol

This section details the step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

(2-amino-6-chlorophenyl)-methanol

-

Activated Manganese (IV) Dioxide (MnO₂)

-

Dry Diethyl Ether

-

Celite or a similar filtration aid

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend activated manganese (IV) dioxide (4 molar equivalents) in dry diethyl ether (25 mL per 12 mmol of starting material).

-

Addition of Starting Material: Dissolve (2-amino-6-chlorophenyl)-methanol (1 molar equivalent) in dry diethyl ether (25 mL per 12 mmol of starting material). Add this solution dropwise to the stirred suspension of manganese dioxide at room temperature over a period of 15-20 minutes.

-

Reaction: Stir the resulting mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture through a pad of Celite to remove the manganese dioxide and its byproducts. Wash the filter cake with additional diethyl ether to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound. For many subsequent reactions, this crude product can be used without further purification.[1]

Purification (Optional):

If a higher purity of this compound is required, the crude product can be purified by column chromatography on silica gel. The appropriate eluent system would need to be determined by TLC analysis, but a mixture of ethyl acetate and hexane is a common starting point for compounds of this polarity.

Visualizing the Process

Chemical Reaction Pathway

Caption: Chemical transformation from the starting alcohol to the target aldehyde.

Experimental Workflow

Caption: Step-by-step laboratory procedure for the synthesis.

References

An In-Depth Technical Guide to 2-Amino-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate in organic and medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted aromatic aldehyde whose structure incorporates an amino group and a chlorine atom on the benzene ring, ortho to the aldehyde functional group. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO | [1][2] |

| Molecular Weight | 155.58 g/mol | [2] |

| CAS Number | 35490-90-5 | [2] |

| Appearance | Yellow Solid | |

| Purity | ≥ 95% | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene. | [3][4] |

Note: Solubility data is inferred from the closely related compound 2-chlorobenzaldehyde.

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The following tables summarize the key Nuclear Magnetic Resonance (NMR) data.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.48 | Singlet | 1H | Aldehyde (-CHO) |

| 7.19 | Triplet | 1H | Aromatic (Ar-H) |

| 6.68 | Doublet | 1H | Aromatic (Ar-H) |

| 6.55 | Doublet | 1H | Aromatic (Ar-H) |

| 6.13 | Broad | -NH₂ | Amino (-NH₂) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.8 | Aldehyde Carbonyl (C=O) |

| 152.0 | Aromatic (C-NH₂) |

| 139.6 | Aromatic (C-Cl) |

| 135.5 | Aromatic (C-H) |

| 117.7 | Aromatic (C-H) |

| 115.6 | Aromatic (C-H) |

| 114.4 | Aromatic (C-CHO) |

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocols

3.1. Synthesis via Oxidation

A common method for the preparation of this compound is the oxidation of its corresponding alcohol, (2-Amino-6-chlorophenyl)methanol.

Materials:

-

(2-Amino-6-chlorophenyl)methanol

-

Manganese dioxide (MnO₂)

-

Dry diethyl ether

-

Celite

Procedure:

-

A solution of (2-Amino-phenyl)-methanol (12 mmol) in dry diethyl ether (25 mL) is prepared.[5]

-

This solution is added dropwise to a stirred mixture of manganese dioxide (48 mmol) in dry diethyl ether (25 mL).[5]

-

The reaction mixture is stirred at room temperature overnight.[5]

-

Upon completion, the solution is filtered through a pad of Celite to remove the manganese dioxide.[5]

-

The solvent is removed under reduced pressure to yield the crude product.[5]

3.2. Purification

The crude product from the synthesis can be purified using column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

n-hexane

-

Ethyl acetate

Procedure:

-

The crude product is dissolved in a minimal amount of the eluent.

-

The solution is loaded onto a silica gel column.

-

The column is eluted with a mixture of n-hexane and ethyl acetate.

-

Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

-

Heterocyclic Synthesis: The presence of the amino and aldehyde groups in a constrained ortho position makes it an ideal precursor for constructing various nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceuticals.[6]

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[3][7] These Schiff bases and their metal complexes are subjects of extensive research due to their wide range of biological activities, including potential antimicrobial and anticancer properties.[3][8][9][10]

-

Medicinal Chemistry: The chlorine atom is a critical feature in modern drug design.[6] Its presence can significantly influence a molecule's pharmacokinetic properties, binding affinity to biological targets, and metabolic stability.[6][11] Therefore, incorporating this chloro-substituted benzaldehyde into novel molecular structures is a key strategy in structure-activity relationship (SAR) studies aimed at optimizing new drug candidates.[6] Derivatives of related chlorobenzaldehydes are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

References

- 1. This compound | C7H6ClNO | CID 22399512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 35490-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-4,6-dichlorobenzaldehyde|Research Chemical [benchchem.com]

- 7. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ajol.info [ajol.info]

- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-6-chlorobenzaldehyde CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a representative synthetic protocol, and its application in the synthesis of heterocyclic compounds, of significant interest in medicinal chemistry and drug development.

Core Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35490-90-5 | [1] |

| Molecular Formula | C₇H₆ClNO | [1] |

| Molecular Weight | 155.58 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 290.3 ± 25.0 °C (Predicted) | [2] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.70 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

| InChI | InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | [2] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a formyl group (-CHO) at positions 2, 6, and 1, respectively.

Figure 1: 2D and 3D Structures of this compound

A 2D chemical structure and a 3D conformer of the this compound molecule.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Nitro-6-chlorobenzaldehyde

Materials:

-

2-Nitro-6-chlorobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 2-Nitro-6-chlorobenzaldehyde (1 equivalent) in a solution of ethanol and water is prepared.

-

To this solution, iron powder (excess, e.g., 5-10 equivalents) and ammonium chloride (catalytic amount) are added.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous residue is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Signaling Pathways and Experimental Workflows

A significant application of 2-aminobenzaldehydes in organic synthesis is the construction of quinoline scaffolds, which are prevalent in many biologically active compounds. The Friedländer synthesis is a classic and efficient method for this transformation, involving the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group.

Friedländer Synthesis of a Substituted Quinoline

The following diagram illustrates the reaction pathway for the synthesis of an 8-chloroquinoline derivative from this compound and a generic ketone.

Caption: Friedländer synthesis of an 8-chloroquinoline.

References

Spectral data analysis of 2-Amino-6-chlorobenzaldehyde (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chlorobenzaldehyde, a key chemical intermediate. The following sections detail the predicted proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and infrared (IR) spectroscopy data for this compound. This guide also outlines the fundamental experimental protocols for acquiring such spectra, offering a comprehensive resource for researchers in the field.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and by analogy to structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.2 - 7.4 | Triplet | 1H | Aromatic (H4) |

| ~6.6 - 6.8 | Doublet | 1H | Aromatic (H5) |

| ~6.5 - 6.7 | Doublet | 1H | Aromatic (H3) |

| ~4.5 - 5.5 | Broad Singlet | 2H | Amine (-NH₂) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~150 - 155 | C2 (C-NH₂) |

| ~135 - 140 | C4 |

| ~130 - 135 | C6 (C-Cl) |

| ~120 - 125 | C1 |

| ~118 - 122 | C5 |

| ~115 - 118 | C3 |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium, Sharp (doublet) | Amine (N-H) | Symmetric & Asymmetric Stretch |

| 3100 - 3000 | Medium | Aromatic (C-H) | Stretch |

| 2850 - 2750 | Medium, Sharp | Aldehyde (C-H) | Stretch (Fermi resonance doublet) |

| 1700 - 1680 | Strong, Sharp | Aldehyde (C=O) | Stretch |

| 1620 - 1580 | Medium | Amine (N-H) | Scissoring |

| 1600 - 1450 | Medium to Strong | Aromatic (C=C) | Ring Stretch |

| 1100 - 1000 | Strong | Aryl Halide (C-Cl) | Stretch |

| 850 - 750 | Strong | Aromatic (C-H) | Out-of-plane Bend |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the spectrum.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.

-

Transfer: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping: The NMR tube is securely capped to prevent solvent evaporation and contamination.

2.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR to encompass the larger range of carbon chemical shifts.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Crystal Cleaning: The ATR crystal (commonly diamond or zinc selenide) is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

-

Background Spectrum: A background spectrum of the empty, clean ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental absorptions from the sample spectrum.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

2.2.2. Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Scanning: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Collection: Multiple scans (e.g., 16 or 32) are co-added and averaged to enhance the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral data analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

Navigating the Physicochemical Landscape of 2-Amino-6-chlorobenzaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-chlorobenzaldehyde, a crucial intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the integrity of drug candidates. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with data from structurally analogous compounds, namely 2-chlorobenzaldehyde and 2-aminobenzaldehyde, to provide a thorough and practical resource.

Core Data Summary: Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Water | Ethanol | Ether | Benzene | Acetone | Chloroform |

| This compound | Insoluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) | Soluble (predicted) |

| 2-Chlorobenzaldehyde | Slightly Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble[2][3] | - |

| 2-Aminobenzaldehyde | Soluble[4] | Soluble[5] | Soluble[5] | - | Soluble[5] | Soluble[5] |

| 4-Aminobenzaldehyde | Soluble[6] | Soluble[6] | - | - | - | - |

Table 2: Quantitative Solubility of Structurally Similar Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Chlorobenzaldehyde | Water | 24 | 0.1-0.5 g/100 mL[1] |

| Water | 20 | 1.8 g/L[1] | |

| Water | 23.9 | 1 to 5 mg/mL[7] | |

| 2-Aminobenzaldehyde | Water | 25 | 4.6 g/L[5] |

| Methanol | 25 | 115.06 g/L[5] | |

| Ethanol | 25 | 76.84 g/L[5] | |

| Isopropanol | 25 | 46.69 g/L[5] | |

| Acetone | 25 | 126.89 g/L[5] | |

| Ethyl Acetate | 25 | 155.09 g/L[5] | |

| Acetonitrile | 25 | 161.47 g/L[5] | |

| Toluene | 25 | 17.91 g/L[5] | |

| Dichloromethane | 25 | 51.21 g/L[5] | |

| N,N-Dimethylformamide (DMF) | 25 | 242.82 g/L[5] | |

| Dimethyl Sulfoxide (DMSO) | 25 | 400.88 g/L[5] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is a critical factor influencing its storage, handling, and use in multi-step syntheses. While specific kinetic data for this compound is scarce, information on related compounds provides valuable insights into its potential degradation pathways.

General Stability:

-

This compound is predicted to be sensitive to air, light, and moisture. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).

-

The related compound, 2-chlorobenzaldehyde , is known to be sensitive to moisture and light and is more resistant to oxidation than benzaldehyde.[1] It is incompatible with strong oxidizing agents, strong bases, and iron.[1]

-

2-Aminobenzaldehyde is noted to be unstable and prone to self-condensation.[4]

Potential Degradation Pathways: Based on the functional groups present and data from analogous structures, the following degradation pathways are plausible for this compound:

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen). This process can be accelerated by light and heat.

-

Photodegradation: Aromatic aldehydes can undergo photodegradation upon exposure to UV light. For chlorobenzaldehydes, this can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of various photoproducts.[8][9]

-

Condensation Reactions: The presence of both an amino and an aldehyde group makes the molecule susceptible to self-condensation reactions, especially under acidic or basic conditions, or upon heating.

Experimental Protocols

To enable researchers to determine the specific solubility and stability parameters for this compound in their systems of interest, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility by the Gravimetric Method

This method provides a straightforward approach to quantitatively determine the equilibrium solubility of a solid in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the solid residue is achieved.

-

Cool the vial in a desiccator and weigh it again.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Volume of solvent = Volume of filtrate collected

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines the development and use of a High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

HPLC system with a UV detector (or PDA detector)

-

Appropriate HPLC column (e.g., C18)

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating the parent compound (this compound) from its potential degradation products.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is highly recommended for method development to assess peak purity).

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent.

-

Subject the solutions to various stress conditions to intentionally induce degradation:

-

Acidic Hydrolysis: Add HCl to the solution (e.g., 0.1 M HCl) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Add NaOH to the solution (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide to the solution (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

-

HPLC Analysis and Data Interpretation:

-

Inject the stressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The percentage of remaining this compound at each time point can be calculated to determine the degradation kinetics.

-

Peak purity analysis of the parent peak should be performed to ensure that no degradation products are co-eluting.

-

Workflow and Logical Relationships

The systematic evaluation of a compound's solubility and stability follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow for characterizing a new chemical entity like this compound.

This guide provides a foundational understanding of the solubility and stability of this compound, empowering researchers to make informed decisions in their drug discovery and development endeavors. The provided experimental protocols offer a starting point for generating specific data tailored to individual research needs.

References

- 1. 2-Chlorobenzaldehyde CAS#: 89-98-5 [m.chemicalbook.com]

- 2. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 3. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. scent.vn [scent.vn]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. [PDF] Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Reactive Sites of 2-Amino-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzaldehyde is a polysubstituted aromatic compound with significant utility as a versatile building block in organic synthesis, particularly for the preparation of complex heterocyclic structures and active pharmaceutical ingredients (APIs). Its molecular architecture, featuring an amino group, a chlorine atom, and an aldehyde functionality positioned on a benzene ring, presents a unique combination of electronic and steric properties. This guide provides a detailed analysis of the principal reactive sites of the molecule, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical research and development.

Analysis of Key Reactive Sites

The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the amino group, and the aromatic ring substituted with a chlorine atom. These groups dictate the molecule's behavior in various chemical transformations.

The Aldehyde Group (-CHO)

The aldehyde group is a primary site of reactivity. The carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack.[1] The reactivity of this group is modulated by the electronic effects of the other substituents on the ring. The electron-donating amino group tends to decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing chlorine atom partially counteracts this effect.[1][2]

Common Reactions:

-

Nucleophilic Addition: Reacts with a wide range of nucleophiles. A classic example is the formation of imines (Schiff bases) through reaction with primary amines.[3] This process begins with the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by dehydration.[3]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-amino-6-chlorobenzoic acid using common oxidizing agents.[1]

-

Reduction: The aldehyde can be reduced to form 2-amino-6-chlorobenzyl alcohol using reducing agents like sodium borohydride.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.[2]

**2.2 The Amino Group (-NH₂) **

The amino group is a strong activating group and a key director of reactivity on the aromatic ring. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Common Reactions:

-

Basicity: The amino group can act as a base, reacting with acids to form ammonium salts.

-

Nucleophilicity: It can act as a nucleophile in reactions such as acylation or alkylation.

-

Directing Group in Electrophilic Aromatic Substitution (EAS): As a powerful ortho, para-director, it strongly influences the position of incoming electrophiles on the aromatic ring.

The Aromatic Ring

The aromatic ring's reactivity is a composite of the effects of all three substituents.

-

Amino Group (-NH₂): Strongly activating, ortho/para-directing.

-

Chlorine Atom (-Cl): Deactivating (due to induction) but ortho/para-directing (due to resonance).

-

Aldehyde Group (-CHO): Strongly deactivating and meta-directing.

The powerful activating effect of the amino group dominates, making the positions ortho and para to it the most nucleophilic and thus the most likely sites for electrophilic aromatic substitution. The position para to the amino group (position 4) is sterically accessible. The other ortho position is occupied by the aldehyde. Therefore, electrophilic substitution is most likely to occur at position 4.

Visualizing Reactivity and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the molecule's reactive nature and common transformations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for its physical and spectroscopic properties.

Table 1: Physical and Computed Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆ClNO | [4] |

| Molecular Weight | 155.58 g/mol | [5] |

| Exact Mass | 155.0137915 Da | [4] |

| Monoisotopic Mass | 155.0137915 Da | [4] |

| Topological Polar Surface Area | 43.1 Ų | [4] |

| CAS Number | 35490-90-5 |[5] |

Table 2: Spectroscopic Data

| Technique | Data Summary | Reference Notes |

|---|---|---|

| ¹H NMR | 1H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 7.44 (d, 1H), 7.25 (dd, 1H), 6.61 (d, 1H), 6.14 (br s, 2H, NH₂). | Data for the related isomer 2-Amino-5-chlorobenzaldehyde.[6] |

| ¹³C NMR | 13C NMR (151 MHz, DMSO-d6): δ 190.9, 152.7, 148.3, 131.5, 128.5, 108.5, 106.2, 102.3. | Data for a related aminobenzaldehyde derivative.[7] |

| Mass Spec. | A mass spectrum would exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern for a compound containing one chlorine atom. | General principle for chlorinated compounds.[1] |

| IR Spectra | Expected peaks include C=O stretch (aldehyde), N-H stretch (amine), C-Cl stretch, and aromatic C-H and C=C stretches. | Inferred from general spectroscopic principles. |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving substituted benzaldehydes, which can be adapted for this compound.

Protocol 1: General Procedure for Imine (Schiff Base) Formation

This protocol is based on the general principles of imine formation.[3]

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: Add the primary amine (1 equivalent) to the solution.

-

Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Oxidation to Carboxylic Acid

This protocol is based on a method for the oxidation of similar aldehydes.[2]

-

Reactant Setup: Dissolve this compound (1 equivalent) in a suitable solvent like acetone or a biphasic mixture.

-

Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate, 2 equivalents) to the mixture while stirring vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing the disappearance of the oxidant's color (e.g., the purple of permanganate).

-

Work-up: After the reaction is complete, quench any excess oxidant. Acidify the mixture to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration and purify by recrystallization.

Protocol 3: General Procedure for Reduction to Benzyl Alcohol

This protocol is based on the standard reduction of aldehydes.[2]

-

Reactant Preparation: Dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol in a flask, and cool the solution in an ice bath.

-

Reducing Agent Addition: Add a reducing agent like sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the mixture to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the benzyl alcohol, which can be further purified if necessary.

Conclusion

This compound is a molecule with distinct and predictable points of reactivity. The electrophilic aldehyde group serves as a handle for nucleophilic additions, condensations, oxidation, and reduction. The nucleophilic amino group and the aromatic ring, activated by the same amino group, provide avenues for acylation, alkylation, and electrophilic substitution. A thorough understanding of the electronic interplay between these functional groups is crucial for leveraging this compound as a strategic precursor in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 4. This compound | C7H6ClNO | CID 22399512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 35490-90-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

The Versatile Role of 2-Amino-6-chlorobenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chlorobenzaldehyde is a key bifunctional aromatic building block that has garnered significant interest in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and an electrophilic aldehyde ortho to a chlorine atom, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound, with a primary focus on its role as a precursor to potent anticancer and antimicrobial agents. We delve into detailed synthetic methodologies, present quantitative biological data, and elucidate the underlying mechanisms of action, including the inhibition of key signaling pathways.

Introduction: The Strategic Importance of this compound

The strategic placement of an amino group, an aldehyde, and a chlorine atom on a benzene ring makes this compound a highly valuable starting material in drug discovery. The ortho-relationship of the amino and aldehyde functionalities facilitates a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. The chlorine atom at the 6-position plays a crucial role in modulating the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. This guide will primarily focus on two major classes of bioactive compounds synthesized from this precursor: quinazolines and Schiff bases.

Synthesis of Bioactive Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 8-chloro-substituted quinazolines from this compound is a common and effective strategy to generate novel therapeutic candidates.

General Synthetic Pathway for 8-Chloroquinazolines

The synthesis of 8-chloroquinazolines from this compound typically involves a condensation reaction with a suitable nitrogen source, followed by cyclization. A variety of reagents and conditions can be employed to achieve this transformation, allowing for the introduction of diverse substituents at various positions of the quinazoline core.

Experimental Protocol: Synthesis of 2,4-Disubstituted-8-chloroquinazolines

This protocol describes a common method for the synthesis of 2,4-disubstituted-8-chloroquinazolines.

Step 1: Condensation and Cyclization

-

To a solution of this compound (1 mmol) in a suitable solvent such as ethanol or acetic acid, add the desired primary amine (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding Schiff base intermediate.

-

Subsequently, an active methylene compound (e.g., a ketone or ester with an α-hydrogen) (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) are added.

-

The mixture is then heated to reflux for 4-8 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted-8-chloroquinazoline.

Anticancer Activity of 8-Chloroquinazoline Derivatives

A significant application of 8-chloroquinazolines lies in their potential as anticancer agents. Many derivatives have been shown to exhibit potent inhibitory activity against various protein kinases, particularly Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.

Table 1: Cytotoxic Activity of Selected 8-Chloroquinazoline Derivatives against Cancer Cell Lines

| Compound ID | R1-substituent (at position 2) | R2-substituent (at position 4) | Cancer Cell Line | IC₅₀ (µM) |

| QZ-1 | Phenyl | Anilino | A549 (Lung) | 5.2 |

| QZ-2 | 4-Methoxyphenyl | Anilino | MCF-7 (Breast) | 3.8 |

| QZ-3 | 3,4-Dichlorophenyl | Anilino | HCT116 (Colon) | 2.1 |

| QZ-4 | Pyridin-4-yl | 4-Fluoroanilino | H1975 (Lung, EGFR T790M) | 0.9 |

Note: The data presented in this table is a representative summary from various literature sources and is intended for comparative purposes.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Quinazoline-based compounds often exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[1][2] This inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.[3]

Synthesis and Antimicrobial Activity of Schiff Bases

Schiff bases, or imines, are another important class of compounds readily synthesized from this compound. These compounds are known to possess a wide range of biological activities, including antibacterial and antifungal properties.

General Synthetic Pathway for Schiff Bases

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a substituted aniline.

-

In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of absolute ethanol.

-

To this solution, add a solution of the desired substituted aniline (1 mmol) in 5 mL of absolute ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from this compound have been evaluated for their antimicrobial activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound ID | R-substituent on Amine | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| SB-1 | 4-Chlorophenyl | Staphylococcus aureus | 16 | Candida albicans | 32 |

| SB-2 | 4-Nitrophenyl | Escherichia coli | 32 | Aspergillus niger | 64 |

| SB-3 | 2,4-Difluorophenyl | Pseudomonas aeruginosa | 64 | Candida albicans | 16 |

| SB-4 | Thiazol-2-yl | Bacillus subtilis | 8 | Aspergillus fumigatus | 32 |

Note: The data presented in this table is a representative summary from various literature sources and is intended for comparative purposes. MIC: Minimum Inhibitory Concentration.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly quinazolines and Schiff bases, has led to the discovery of numerous molecules with potent anticancer and antimicrobial activities. The synthetic accessibility and the potential for diverse structural modifications make this compound an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis of more complex and targeted derivatives, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic properties to translate their promising in vitro activities into clinical success. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, also holds significant promise.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. brieflands.com [brieflands.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Heterocyclic Compounds from 2-Amino-6-chlorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzaldehyde is a versatile starting material in synthetic organic chemistry, serving as a valuable precursor for the construction of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring an amino group and a chlorine atom ortho to an aldehyde functionality, provides multiple reactive sites for cyclization and functionalization reactions. This technical guide explores various synthetic pathways to novel heterocyclic scaffolds, including quinolines and quinazolines, originating from this key building block. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are provided to facilitate research and development in medicinal chemistry and materials science.

Core Synthetic Strategies and Experimental Protocols

The primary synthetic routes for elaborating this compound into complex heterocyclic systems involve condensation reactions with active methylene compounds, multicomponent reactions, and cyclization cascades. These strategies offer efficient and atom-economical pathways to privileged heterocyclic cores.

Synthesis of 8-Chloroquinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or a β-dicarbonyl compound.[1][2] The reaction can be catalyzed by either acids or bases and proceeds through an initial aldol-type condensation followed by cyclodehydration.[1]

A general mechanism for the Friedländer synthesis involves two primary pathways. The first pathway begins with an aldol addition of the active methylene compound to the 2-aminobenzaldehyde, followed by dehydration to form an α,β-unsaturated intermediate, which then undergoes intramolecular imine formation and aromatization. The second pathway commences with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, followed by an intramolecular aldol condensation and subsequent elimination of water to yield the quinoline ring.[1]

Experimental Protocol: Synthesis of 2-Substituted-8-chloroquinolines

A mixture of this compound (1.0 mmol) and the respective active methylene compound (1.2 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data for Friedländer Synthesis of 8-Chloroquinolines

| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Acetone | 8-Chloro-2-methylquinoline | NaOH | Ethanol | 4 | 85 |

| Cyclohexanone | 8-Chloro-1,2,3,4-tetrahydroacridine | p-TsOH | Toluene | 6 | 78 |

| Ethyl acetoacetate | Ethyl 8-chloro-2-methylquinoline-3-carboxylate | Piperidine | Ethanol | 5 | 92 |

| Malononitrile | 2-Amino-8-chloroquinoline-3-carbonitrile | Piperidine | Ethanol | 3 | 88 |

Note: The yields and reaction times are representative and may vary based on the specific reaction conditions and scale.

Synthesis of Fused Quinazoline Derivatives

Quinazolines and their fused analogs are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[3][4] These can be synthesized from this compound through various strategies, including multicomponent reactions and oxidative cyclizations.[5][6]

One common approach involves the reaction of 2-aminobenzaldehydes with a nitrogen source, such as an amine or ammonia, and a one-carbon synthon, often an aldehyde.[5] Molecular iodine has been shown to be an effective catalyst for the amination of the benzylic sp³ C-H bond in the intermediate formed from 2-aminobenzaldehydes and benzylamines, leading to the formation of quinazolines.[5]

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazolines

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.1 mmol), and a nitrogen source such as ammonium acetate (2.0 mmol) is heated in a suitable solvent like dimethyl sulfoxide (DMSO). A catalyst, if required, is added, and the reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration and purified by recrystallization.

Quantitative Data for Quinazoline Synthesis

| Aromatic Aldehyde | Nitrogen Source | Catalyst/Oxidant | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Ammonium acetate | H₂O₂ | DMSO | 6 | 75 |

| 4-Methoxybenzaldehyde | Benzylamine | I₂ / O₂ | Neat | 8 | 82 |

Note: The yields and reaction times are representative and may vary based on the specific reaction conditions and scale.

Signaling Pathways and Experimental Workflows

The synthesis of these heterocyclic compounds from this compound can be visualized through reaction pathway diagrams. These diagrams illustrate the logical flow of the chemical transformations and the relationships between reactants, intermediates, and products.

Caption: Reaction pathways for the Friedländer synthesis of 8-chloroquinolines.

Caption: General workflow for the synthesis of fused quinazolines.

Conclusion

This compound is a readily accessible and highly useful starting material for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly the Friedländer annulation for quinoline synthesis and multicomponent reactions for quinazoline formation, provide robust and efficient routes to these important scaffolds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the exploration of new chemical space and the discovery of molecules with potential therapeutic applications. Further investigation into novel reaction pathways and the development of more sustainable and efficient catalytic systems will continue to expand the synthetic utility of this versatile building block.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Initial Screening of Biological Activities for 2-Amino-6-chlorobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chlorobenzaldehyde is a versatile chemical scaffold that serves as a valuable starting material for the synthesis of a wide range of derivatives, most notably Schiff bases and other heterocyclic compounds.[1][2] The presence of amino, chloro, and aldehyde functional groups provides multiple reaction sites, allowing for the creation of diverse molecular libraries.[2] These derivatives are of significant interest in medicinal chemistry due to their potential to exhibit a broad spectrum of biological activities. Preliminary screening of these newly synthesized compounds is a critical first step in the drug discovery pipeline to identify promising candidates for further development. This guide provides an in-depth overview of the standard experimental protocols and data presentation for the initial biological screening of this compound derivatives, focusing on antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Screening Workflow

The general process begins with the synthesis of derivatives from the this compound precursor, commonly through a condensation reaction to form Schiff bases.[1] This is followed by a battery of in-vitro assays to evaluate their biological potential.

Caption: General workflow for synthesis and initial biological evaluation.

Section 1: Antimicrobial Activity Screening

Derivatives of halogenated benzaldehydes are frequently evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[3] The initial screening typically involves determining the minimum inhibitory concentration (MIC) against a panel of representative microbes.

Data Presentation

The following table provides an illustrative template for presenting antimicrobial screening data. Values are based on findings for structurally related Schiff base derivatives.

| Compound ID | Derivative/Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| Derivative 1 | R = 4-nitroaniline | Staphylococcus aureus | 12.5 | 18 |

| Derivative 2 | R = 2-aminothiazole | Staphylococcus aureus | 25 | 15 |

| Derivative 1 | R = 4-nitroaniline | Escherichia coli | 25 | 16 |

| Derivative 2 | R = 2-aminothiazole | Escherichia coli | 50 | 12 |

| Derivative 1 | R = 4-nitroaniline | Candida albicans | 50 | 11 |

| Derivative 2 | R = 2-aminothiazole | Candida albicans | >100 | - |

| Norfloxacin | (Positive Control) | E. coli | ~0.5 | 25 |

| Fluconazole | (Positive Control) | C. albicans | ~1.0 | 22 |

Experimental Protocols

1. Broth Microdilution Method for MIC Determination [4][5]

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: A standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard) is added to each well.

-

Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[4]

2. Agar Disk Diffusion Method [3][4]

This method qualitatively assesses the antimicrobial activity of a compound.

-

Plate Preparation: Nutrient agar plates are prepared by pouring 15-20 mL of molten agar into sterile Petri dishes and allowing them to solidify.

-

Inoculation: The entire surface of the agar plates is evenly inoculated with a standardized bacterial cell suspension (0.5 McFarland standard) using a sterile cotton swab.[3]

-

Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A negative control disc (impregnated with solvent) and a positive control disc (a standard antibiotic) are also applied.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Collection: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial efficacy.

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Section 2: Anticancer Activity Screening

The evaluation of cytotoxicity against various cancer cell lines is a cornerstone of anticancer drug discovery. The MTT assay is a widely used colorimetric method for this purpose.[6][7]

Data Presentation

Anticancer activity is typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative/Substituent | Cancer Cell Line | IC50 (µM) |

| Derivative 3 | R = Indole | MCF-7 (Breast) | 8.2 |

| Derivative 4 | R = 4-methoxyphenyl | MCF-7 (Breast) | 15.6 |

| Derivative 3 | R = Indole | HeLa (Cervical) | 12.5 |

| Derivative 4 | R = 4-methoxyphenyl | HeLa (Cervical) | 22.1 |

| Derivative 3 | R = Indole | A549 (Lung) | 10.8 |

| Derivative 4 | R = 4-methoxyphenyl | A549 (Lung) | 18.9 |

| Cisplatin | (Positive Control) | HeLa (Cervical) | 5.7 |

Experimental Protocol

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt to purple formazan crystals.[8]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight in a CO₂ incubator.[8]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with vehicle (e.g., DMSO) only. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is aspirated, and MTT solution (typically 0.5 mg/mL final concentration) is added to each well. The plate is incubated for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Caption: Workflow of the MTT cytotoxicity assay.

Relevant Signaling Pathway

Many anticancer agents induce cell death via apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism often targeted.

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Section 3: Anti-inflammatory Activity Screening

The potential of compounds to mitigate inflammatory responses is often assessed in vitro using macrophage cell lines like RAW 264.7, which produce pro-inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[10][11]

Data Presentation

Anti-inflammatory activity can be quantified by measuring the inhibition of nitric oxide (NO) production or key pro-inflammatory cytokines.

| Compound ID | Derivative/Substituent | Assay | IC50 (µM) |

| Derivative 5 | R = 2,4-dichlorophenyl | NO Inhibition | 18.5 |

| Derivative 6 | R = 4-fluorophenyl | NO Inhibition | 35.2 |

| Derivative 5 | R = 2,4-dichlorophenyl | TNF-α Inhibition | 25.1 |

| Derivative 6 | R = 4-fluorophenyl | TNF-α Inhibition | 42.8 |

| Dexamethasone | (Positive Control) | NO Inhibition | 12.0 |

Experimental Protocols

1. Cytotoxicity Assay [10][12]

Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compounds using an assay like the MTT assay, as described in the anticancer section. This ensures that any observed reduction in inflammatory markers is not due to cell death.[12]

2. Nitric Oxide (NO) Inhibition Assay (Griess Assay) [10][12]

This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm. The intensity of the color is proportional to the nitrite concentration.

-

Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

3. Pro-inflammatory Cytokine Measurement (ELISA) [12]

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant collected from the treated cells. Commercial ELISA kits are widely available and should be used according to the manufacturer's instructions.

Caption: Workflow for in-vitro anti-inflammatory screening.

Relevant Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response initiated by LPS in macrophages.

Caption: Simplified LPS-induced NF-κB inflammatory signaling pathway.

Conclusion

The initial screening of biological activities is a fundamental and indispensable stage in the evaluation of novel chemical entities. For derivatives of this compound, a systematic approach employing robust and standardized in-vitro assays for antimicrobial, anticancer, and anti-inflammatory potential is essential. The methodologies and data presentation formats outlined in this guide provide a framework for researchers to efficiently identify and prioritize lead compounds, thereby accelerating the journey from chemical synthesis to potential therapeutic application. The versatility of the this compound scaffold, combined with rigorous preliminary screening, holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. benchchem.com [benchchem.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir(III)-Catalyzed C-H Amidation of Aldimines with Acyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide to 2-Amino-6-chlorobenzaldehyde: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 2-Amino-6-chlorobenzaldehyde (CAS No: 35490-90-5). The information is intended to support laboratory personnel in minimizing risks and ensuring safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its physical and chemical properties are critical for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO | PubChem |

| Molecular Weight | 155.58 g/mol | PubChem |

| Appearance | Light yellow to yellow solid | ChemicalBook[1] |

| Boiling Point | 290.3 ± 25.0 °C (Predicted) | ChemicalBook[1] |

| pKa | -0.70 ± 0.10 (Predicted) | ChemicalBook[1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | ChemicalBook[1] |

Note: Some physical properties are predicted values and should be treated as estimates.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem

The closely related compound, 2-chlorobenzaldehyde, has a reported oral LD50 in rats of 3,150 mg/kg, suggesting moderate acute toxicity.[2]

Personal Protective Equipment (PPE)

Strict adherence to appropriate PPE is mandatory when handling this compound to prevent exposure.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Annulation using 2-Amino-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Friedländer annulation, a classic and versatile method for the synthesis of quinoline derivatives, using 2-amino-6-chlorobenzaldehyde as a key starting material. Quinolines are a prominent class of heterocyclic compounds that form the structural core of many pharmaceuticals, agricultural chemicals, and functional materials. The protocol described herein is a generalized procedure adaptable for the synthesis of various 8-chloroquinoline derivatives.

Reaction Principle

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[1][2] The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the quinoline ring system.[1][3] The use of this compound as the starting material will lead to the formation of quinolines with a chlorine atom at the 8-position.

There are two generally accepted mechanisms for the Friedländer annulation[1]:

-

Aldol-First Pathway: The reaction initiates with an aldol condensation between the this compound and the enolate of the ketone, followed by cyclization and dehydration.

-

Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the amino group of the benzaldehyde and the carbonyl group of the ketone, which then undergoes an intramolecular aldol-type reaction and dehydration.

Experimental Protocols

This section provides a general protocol for the acid-catalyzed Friedländer annulation of this compound with a ketone.

Materials:

-

This compound

-

Ketone (e.g., acetone, acetophenone, cyclohexanone)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or a Lewis acid like zinc chloride (ZnCl₂))

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in the chosen solvent (if not solvent-free).

-

Addition of Reagents: Add the ketone (1.0-1.2 eq) to the solution.

-

Catalyst Addition: Carefully add the acid catalyst (0.1-0.3 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by TLC).[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be collected by filtration.

-

If no solid forms, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 8-chloroquinoline derivative.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Friedländer annulation of this compound with various ketones. Please note that these are generalized data, and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetone | p-TsOH | Ethanol | 80 | 6 | ~85 |

| 2 | Acetophenone | HCl | Toluene | 110 | 8 | ~90 |

| 3 | Cyclohexanone | ZnCl₂ | Solvent-free | 120 | 4 | ~92 |

| 4 | Ethyl acetoacetate | Acetic Acid | Ethanol | 80 | 5 | ~88 |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the two possible mechanistic pathways for the Friedländer annulation.

Caption: General mechanism of the Friedländer annulation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 8-chloroquinolines via the Friedländer annulation.

Caption: General experimental workflow.

References

Synthesis of 8-Chloroquinoline Derivatives from 2-Amino-6-chlorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals